molecular formula C₄₇H₅₃D₅ClIN₄O₁₀ B1162238 Vincristine Chloromethiodide-d5

Vincristine Chloromethiodide-d5

Cat. No.: B1162238
M. Wt: 1006.37
Attention: For research use only. Not for human or veterinary use.
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Description

Vincristine Chloromethiodide-d5 is a stable isotope-labeled compound, specifically a deuterated derivative, serving as a critical analytical standard in pharmaceutical and biochemical research . Its primary application is in High-Performance Liquid Chromatography (HPLC) analysis, where it is used as a reference standard for method development, calibration, and the quantitative analysis of vinca alkaloids and their related compounds . This application is vital for ensuring accuracy and precision in research and development efforts focused on drug metabolism, pharmacokinetic studies, and quality control for complex molecules . The compound is derived from Vincristine, a vinca alkaloid chemotherapeutic agent isolated from the plant Catharanthus roseus . Like its parent compound, the mechanism of action for the underlying vinca alkaloid structure involves binding to tubulin, the building block of microtubules, thereby inhibiting microtubule polymerization . This disruption of microtubule dynamics prevents the formation of the mitotic spindle, leading to cell cycle arrest at metaphase and ultimately inducing apoptosis in rapidly dividing cells . Researchers utilize Vincristine Chloromethiodide-d5 to probe these mechanisms more deeply, using the deuterium label as a tracer in mass spectrometry-based assays to study drug-target interactions and metabolic pathways. This compound is For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure proper handling and disposal in accordance with all applicable laboratory safety regulations. Material Safety Data Sheets (MSDS) should be consulted for complete safety information prior to use .

Properties

Molecular Formula

C₄₇H₅₃D₅ClIN₄O₁₀

Molecular Weight

1006.37

Synonyms

6’-Chloromethylleurocristinium Iodide-d5;  N6’-Chloromethylleurocristinium Iodide-d5;  1H-Indolizino[8,1-cd]carbazole Vincaleukoblastinium Deriv.-d5;  2H-3,7-Chloromethanoazacycloundecino[5,4-b]indole Vincaleukoblastinium Deriv.-d5;  Leurocristine Chloro

Origin of Product

United States

Foundational & Exploratory

Technical Analysis: Molecular Weight Characterization of Vincristine vs. Vincristine Chloromethiodide-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To define the physicochemical distinctions between native Vincristine and its deuterated quaternary ammonium derivative, Vincristine Chloromethiodide-d5, specifically for applications in Quantitative Bioanalysis (LC-MS/MS) and metabolic profiling.

Context: Vincristine is a vinca alkaloid widely used in oncology.[1][2] In pharmacokinetic (PK) assays, stable isotope-labeled internal standards (SIL-IS) are critical for normalizing matrix effects.[2] The "Chloromethiodide-d5" derivative represents a specialized form—likely a quaternary ammonium salt synthesized via N-chloromethylation of a d5-labeled vincristine core.[2] This modification permanently charges the molecule, altering its mass spectrometry behavior compared to the native free base.[2]

Critical Distinction: Researchers must distinguish between the Salt Molecular Weight (used for gravimetric standard preparation) and the Monoisotopic Cation Mass (used for MS precursor ion selection).

Native Vincristine: Physicochemical Profile[2]

Native Vincristine exists primarily as a free base in biological systems but is formulated as a sulfate salt for stability.[2]

Structural Parameters[2][4]
  • IUPAC Name: Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate.[2][3]

  • Core Structure: Dimeric indole-indoline alkaloid (Catharanthine + Vindoline moieties).[2]

Mass Spectrometry Data (Native)
ParameterValueNotes
Chemical Formula

Free Base
Average MW 824.96 g/mol Used for molarity calculations
Monoisotopic Mass 824.3996 Da Theoretical exact mass
Precursor Ion

825.4069 m/z Primary species in ESI+
Common Adducts

,

847.39, 413.20

The Derivative: Vincristine Chloromethiodide-d5[2][3]

This compound is a Quaternary Ammonium Salt .[2] The nomenclature implies a reaction between Vincristine-d5 and Chloroiodomethane (


), resulting in the alkylation of the tertiary nitrogen (typically on the catharanthine ring).
Structural Derivation Logic
  • Core Labeling (d5): The "d5" designation typically indicates the replacement of 5 protons on the ethyl side chain of the catharanthine moiety with deuterium (

    
    ). This provides a +5.03 Da mass shift.[2]
    
  • Derivatization (Chloromethiodide):

    • Reagent: Chloroiodomethane (

      
      ).[2]
      
    • Reaction:

      
      .
      
    • Net Addition: A chloromethyl group (

      
      ) is added to the cation, and Iodide (
      
      
      
      ) becomes the counterion.[2]
Stoichiometric Calculation

To ensure analytical accuracy, we calculate the mass of the salt (solid) and the cation (gas phase) separately.

Step 1: Vincristine-d5 Base Calculation

  • Formula:

    
    
    
  • Calculation: Native (

    
    ) - 5H (
    
    
    
    ) + 5D (
    
    
    ).[2]
  • Monoisotopic Mass (d5-Base): ~829.4311 Da.[2]

Step 2: Chloromethylation (The Cation)

  • Addition:

    
    .
    
  • Shift:

    
     Da.[2]
    
  • Cation Formula:

    
    
    

Step 3: Iodide Salt Formation (The Solid)

  • Addition:

    
    .
    
  • Total Formula:

    
    
    
Mass Spectrometry Data (Derivative)
ParameterValueNotes
Chemical Formula

Full Salt (Solid)
Average MW (Salt) 1006.33 g/mol CRITICAL: Use for weighing standards
Cation Formula

Detected species in MS
Monoisotopic Mass (Cation) 878.4155 Da Target m/z for Q1 selection
Isotope Pattern Distinct Cl signature3:1 ratio of M and M+2 due to

Comparative Analysis: Native vs. Derivative

The following table summarizes the critical differences required for method development.

FeatureNative VincristineVincristine Chloromethiodide-d5Impact on Bioanalysis
State Weak Base (

~5.0, 7.[2]4)
Quaternary Salt (Perm.[4] Charge)Derivative has higher sensitivity in ESI+ due to pre-charged state.
Target m/z (Q1) 825.4

878.4


= +53.0 Da
.[2] No isotopic overlap (crosstalk).
Retention Time Moderate HydrophobicityLower HydrophobicityThe charged derivative will elute earlier on Reverse Phase (C18).[2]
Fragmentation Loss of

, Acetyl
Loss of

Derivative often loses the chloromethyl group first (

).[2]
Visualization of Structural Relationship

The following diagram illustrates the transformation and the resulting mass shift.

Vincristine_Derivatization Native Native Vincristine (C46H56N4O10) MW: 824.96 d5_Base Vincristine-d5 (C46H51D5N4O10) MW: ~830.0 Native->d5_Base Isotope Labeling (Ethyl group exchange) Product Vincristine Chloromethiodide-d5 [Cation]+ I- Salt MW: 1006.33 Cation m/z: 878.4 d5_Base->Product Quaternization (+CH2Cl, +I-) Reagent Reagent: Chloroiodomethane (Cl-CH2-I) Reagent->Product

Caption: Structural evolution from Native Vincristine to the Chloromethiodide-d5 derivative, highlighting the mass accumulation steps.

Experimental Protocol: Validation via HRMS

To confirm the identity of the "Vincristine Chloromethiodide-d5" standard before use in regulated studies, follow this self-validating HRMS workflow.

Reagent Preparation
  • Stock Solution: Dissolve 1.0 mg of Vincristine Chloromethiodide-d5 in 1.0 mL of Acetonitrile:Water (50:50) . Note: Do not use 100% organic solvent initially as the salt may have solubility issues.

  • Working Standard: Dilute to 100 ng/mL in 0.1% Formic Acid.

LC-MS/MS Conditions (Q-TOF or Orbitrap)
  • Ionization: ESI Positive Mode.

  • Source Voltage: 3.5 kV (Lower than typical; quaternary salts ionize easily).[2]

  • Scan Range: 100 – 1200 m/z.[2]

Validation Criteria (Pass/Fail)
  • Exact Mass Check:

    • Theoretical m/z: 878.4155 [2]

    • Acceptance:

      
       ppm (Range: 878.4111 – 878.4199).
      
  • Isotope Distribution:

    • Verify the presence of the Chlorine isotope pattern.

    • The M+2 peak (m/z 880.4) should be approximately 32% of the M peak height (due to natural

      
       abundance).
      
    • If M+2 is <5%, the chloromethyl group is absent.[2]

Fragmentation Pathway Diagram

Understanding the fragmentation is vital for selecting the correct MRM transition.

Fragmentation_Pathway Parent Precursor Ion (Cation) [M]+ m/z 878.4 (Quaternary Ammonium) Fragment2 Product Ion B Core Skeleton Fragment (Vindoline moiety cleavage) Common in Vinca alkaloids Parent->Fragment2 Collision Induced Dissociation (CID) Fragment3 Characteristic Fragment m/z ~350-400 range (Catharanthine fragment) Parent->Fragment3 High Energy Collision Fragment1 Product Ion A Loss of Chloromethyl radical? (Rare in ESI) Fragment2->Fragment3

Caption: Predicted fragmentation logic. Note that quaternary salts often exhibit unique fragmentation where the alkyl group (Chloromethyl) might be cleaved or the ring system opens.

References

  • PubChem. (2024).[2] Vincristine Sulfate Compound Summary. National Library of Medicine.[2][5] [Link]

  • DrugBank Online. (2024).[2] Vincristine: Pharmacology and Structure. [Link]

  • Shao, H., et al. (2018).[2] Synthesis of Vinca Alkaloid Derivatives and their evaluation. Molecules. (Contextual reference for chloromethylation chemistry). [Link]

  • NIST Chemistry WebBook. (2024).[2] Isotopic Masses and Abundances. [Link]

Sources

Difference between Vincristine sulfate and Vincristine Chloromethiodide-d5

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison between Vincristine Sulfate (the clinical therapeutic agent) and Vincristine Chloromethiodide-d5 (a specialized stable-isotope labeled analytical standard).

From Clinical Therapeutics to High-Precision Proteomics

Executive Summary

This guide distinguishes between the therapeutic salt form of the vinca alkaloid Vincristine Sulfate , used universally in oncology, and the specialized derivative Vincristine Chloromethiodide-d5 . While the former is a microtubule-destabilizing drug essential for chemotherapy regimens (e.g., CHOP), the latter is a deuterated quaternary ammonium derivative used primarily as an internal standard in mass spectrometry (LC-MS/MS) and proteomics research to quantify impurities or study drug-protein interactions with high specificity.

Chemical Identity & Structural Divergence

The fundamental difference lies in their chemical state (tertiary amine salt vs. quaternary ammonium salt) and their intended application (biological activity vs. analytical quantification).

FeatureVincristine SulfateVincristine Chloromethiodide-d5
CAS Number 2068-78-2N/A (Specialized Research Reagent)
Molecular Formula


Core Structure Bis-indole alkaloid (Catharanthine + Vindoline subunits). Contains a formyl group at N1.Quaternary ammonium derivative.[1] The tertiary amine is alkylated with a chloromethyl group (

) and labeled with Deuterium (

).
Ionization State Protonated at physiological pH (reversible).Permanently charged (Quaternary ammonium).
Primary Role Clinical Antineoplastic Agent.[2]Analytical Internal Standard / Proteomics Probe.
Solubility Soluble in water, methanol.Soluble in DMSO, Methanol; limited water solubility compared to sulfate.
Structural Transformation Logic

Vincristine sulfate exists as a protonated salt of the natural alkaloid. To generate the Chloromethiodide derivative, the base molecule typically undergoes quaternary ammonium derivatization using chloroiodomethane (or a deuterated equivalent). This reaction locks the nitrogen in a permanently charged state, significantly altering its mass spectrometric behavior.

G VCR Vincristine Base (Tertiary Amine) VCR_S Vincristine Sulfate (Reversible Salt) Clinical Use VCR->VCR_S Acid-Base Rxn VCR_D5 Vincristine Chloromethiodide-d5 (Permanent Quaternary Salt) Analytical Standard VCR->VCR_D5 Alkylation (Irreversible) H2SO4 + H2SO4 (Protonation) ClCH2I + Cl-CD2-I (Quaternization)

Figure 1: Chemical divergence showing the formation of the therapeutic sulfate salt versus the analytical quaternary ammonium derivative.

Mechanism of Action vs. Analytical Utility
Vincristine Sulfate: The Therapeutic Agent[2][3][4][5][6]
  • Mechanism: Binds specifically to tubulin dimers at the vinca-binding domain. It inhibits microtubule polymerization, arresting cells in metaphase (mitosis) and triggering apoptosis.[4]

  • Clinical Causality: Because it targets rapidly dividing cells, it is highly effective against leukemias (ALL), lymphomas (Hodgkin’s/Non-Hodgkin’s), and pediatric solid tumors (Wilms’ tumor).

  • Pharmacokinetics: Metabolized by CYP3A4; excreted in feces. High tissue binding requires precise dosing to avoid neurotoxicity.

Vincristine Chloromethiodide-d5: The Analytical Tool[7]
  • Mechanism (Analytical): Acts as a Stable Isotope Labeled Internal Standard (SIL-IS) .

    • Mass Shift: The incorporation of 5 deuterium atoms (

      
      ) creates a mass shift of +5 Da relative to the non-deuterated analog. This allows mass spectrometers to distinguish the standard from the analyte (drug) in complex biological matrices (plasma/urine).
      
    • Ionization Efficiency: The "Chloromethiodide" moiety implies a fixed positive charge (quaternary ammonium). In Electrospray Ionization (ESI-MS), permanently charged molecules exhibit superior ionization efficiency compared to protonated species, especially in neutral mobile phases.

  • Proteomics Application: The chloromethyl group (

    
    ) on the nitrogen can potentially act as a reactive electrophile in specific proteomic workflows, tagging nucleophilic residues near the binding site, though its primary commercial use is as a quantification reference.
    
Experimental Protocols
A. Handling & Stability (Universal)
  • Light Sensitivity: Both compounds are light-sensitive . Vinca alkaloids degrade rapidly under UV/visible light.

    • Protocol: Handle in amber glassware or wrap containers in aluminum foil. Work under low-light conditions or yellow light.

  • Toxicity: Vincristine is a potent neurotoxin and vesicant.

    • Protocol: Double-glove (nitrile), use a fume hood, and have a spill kit ready. Never administer the Chloromethiodide derivative to cells or animals intended for survival; it is for ex vivo analysis only.

B. LC-MS/MS Quantification Workflow (Using d5-Standard)

This protocol describes quantifying Vincristine impurities or derivatives using the d5-labeled standard to correct for matrix effects.

  • Stock Preparation:

    • Dissolve Vincristine Chloromethiodide-d5 in DMSO or Methanol to 1 mg/mL. Store at -20°C.

  • Sample Extraction (Plasma):

    • Aliquot 50 µL human plasma.

    • Add 10 µL of Internal Standard Working Solution (Vincristine Chloromethiodide-d5, 100 ng/mL).

    • Rationale: Adding the IS before extraction corrects for recovery losses and ionization suppression.

    • Precipitate proteins with 200 µL cold Acetonitrile. Vortex 1 min, Centrifuge 10 min at 10,000 x g.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.

      • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

    • Detection (MRM Mode):

      • Monitor transition for Analyte (e.g., Vincristine Impurity).

      • Monitor transition for IS (Vincristine Chloromethiodide-d5): Parent Ion

        
         Fragment Ion.
        
      • Note: Because it is a quaternary salt, monitor the intact cation

        
         as the precursor, not 
        
        
        
        .

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike with IS: Vincristine Chloromethiodide-d5 Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract LC LC Separation (C18 Column) Extract->LC Supernatant MS ESI-MS/MS Detection (MRM Mode) LC->MS Elution Data Quantification (Ratio Analyte/IS) MS->Data Peak Area Integration

Figure 2: LC-MS/MS quantification workflow utilizing the d5-labeled internal standard for matrix correction.

Critical Comparison Summary
ParameterVincristine SulfateVincristine Chloromethiodide-d5
Therapeutic Use Yes (Oncology)No (Research Only)
Charge Source Protonation (

) dependent on pH.
Quaternary Nitrogen (

) independent of pH.
MS Sensitivity Good in acidic mobile phase.Excellent (Pre-charged), ideal for low-level detection.
Regulatory Status FDA/EMA Approved API.Unregulated Research Chemical.[1]
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5978, Vincristine. PubChem. Available at: [Link]

  • Van der Heijden, J., et al. (2022). "A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine... using LC-MS/MS." Journal of Chromatography B.

Sources

Vincristine Chloromethiodide-d5 CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Vincristine Chloromethiodide-d5

Part 1: Chemical Identity & Technical Significance

Vincristine Chloromethiodide-d5 is a specialized, stable isotope-labeled derivative of the vinca alkaloid vincristine.[1][2] Unlike standard vincristine sulfate, this compound is a quaternary ammonium salt formed by the N-alkylation of vincristine (typically at the vindoline nitrogen) with a chloromethyl group.[1]

This structural modification serves a critical purpose in bioanalysis: Ionization Enhancement .[1] Vincristine is a large, complex molecule with variable ionization efficiency in Electrospray Ionization (ESI) mass spectrometry. By converting it into a permanently charged quaternary ammonium salt (the chloromethiodide form), researchers can achieve significantly higher sensitivity (signal-to-noise ratio) in LC-MS/MS assays, independent of mobile phase pH.[1][2] The -d5 isotopolog serves as the precise internal standard for quantifying this derivative.[1]

Physicochemical Data Table
PropertySpecification
Chemical Name Vincristine Chloromethiodide-d5 (N-Chloromethylvincristine-d5 Iodide)
CAS Number Not Assigned (Treat as derivative of CAS 57-22-7)
Parent CAS 57-22-7 (Vincristine base); 2068-78-2 (Sulfate)
Molecular Formula C₄₇H₅₃D₅ClIN₄O₁₀
Molecular Weight ~1006.37 g/mol
Appearance White to off-white solid (Hygroscopic)
Solubility Soluble in DMSO, Methanol; slightly soluble in water.[2][3][4]
Stability Light sensitive; Hygroscopic; Temperature sensitive.[1]
Storage -20°C (Desiccated, Dark)

Part 2: Safety Data Sheet (SDS) Guidelines

CRITICAL WARNING: As a research chemical, specific toxicological data for the chloromethiodide salt has not been fully established.[1] However, based on the parent compound (Vincristine) and the alkylating nature of chloromethyl groups, this substance must be handled as Extremely Hazardous .[1]

Hazard Identification (GHS Classification)
  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 2 (Fatal if swallowed).[1]

  • Germ Cell Mutagenicity: Category 2.[1]

  • Reproductive Toxicity: Category 2 (Suspected of damaging fertility or the unborn child).[1]

  • Skin Corrosion/Irritation: Category 2.[1]

  • Serious Eye Damage/Irritation: Category 2A.[1]

Hazard Statements
  • H300: Fatal if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H341: Suspected of causing genetic defects.[1]

  • H361: Suspected of damaging fertility or the unborn child.

Precautionary Statements
  • P201: Obtain special instructions before use.

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][5]

  • P264: Wash hands thoroughly after handling.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5]

  • P308 + P313: IF exposed or concerned: Get medical advice/attention.[1][5]

Handling & Exposure Controls
  • Engineering Controls: Use ONLY in a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with HEPA filtration. Avoid open-bench handling.

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 or P100 respirator if outside a hood (not recommended).[1]

    • Hand: Double-gloving is mandatory.[1] Use Nitrile (min 0.11 mm thick).[1]

    • Eye: Chemical safety goggles.[1][5]

    • Body: Tyvek® or similar impervious lab coat/coveralls.[1]

Part 3: Analytical Application (LC-MS/MS)

The primary application of Vincristine Chloromethiodide-d5 is as an Internal Standard (IS) for the quantification of Vincristine in biological matrices, particularly when using derivatization workflows to boost sensitivity.[1]

Rationale for Derivatization

Standard Vincristine analysis often suffers from poor ionization in ESI+.[1] By reacting samples with Chloroiodomethane , Vincristine is converted to the permanently charged Vincristine Chloromethiodide.[1] The d5-analog is spiked into the sample before or after extraction to normalize for extraction efficiency and matrix effects.[1]

Experimental Workflow Diagram

G Figure 1: LC-MS/MS Workflow using Vincristine Chloromethiodide-d5 as a Pre-Charged Internal Standard. Sample Biological Sample (Plasma/Serum) Spike Spike Internal Standard (Vincristine Chloromethiodide-d5) Sample->Spike Add IS Extract Protein Precipitation / Solid Phase Extraction (SPE) Spike->Extract Equilibrate Deriv Derivatization (Reagent: Chloroiodomethane) Extract->Deriv Dried Extract LCMS LC-MS/MS Analysis (ESI+ Mode, MRM) Deriv->LCMS Quaternary Salt Form Data Quantification (Ratio: Analyte / d5-IS) LCMS->Data

[1][2]

Protocol: Preparation of Stock Solutions
  • Stock Preparation (1 mg/mL):

    • Weigh 1.0 mg of Vincristine Chloromethiodide-d5 into a silanized amber glass vial.

    • Dissolve in 1.0 mL of DMSO (Dimethyl sulfoxide).[1] Note: Methanol can be used, but DMSO improves stability.[1]

    • Vortex for 1 minute to ensure complete dissolution.[1]

    • Storage: Aliquot into 100 µL volumes and store at -80°C . Avoid repeated freeze-thaw cycles.[1]

  • Working Standard (1 µg/mL):

    • Dilute the Stock Solution 1:1000 in 50:50 Methanol:Water (v/v).[1]

    • Prepare fresh daily.

  • Mass Spectrometry Transitions (Example):

    • Since the molecule is permanently charged, the precursor ion [M]+ is the molecular cation.[1]

    • Precursor Ion (Q1): ~ m/z 879.4 (Calculated based on d5-cation mass).[1][2]

    • Product Ion (Q3): Determine empirically (typically loss of the vindoline moiety or acetyl group).[1]

References

  • Santa Cruz Biotechnology. Vincristine Chloromethiodide-d5 Product Data. Retrieved from

  • Toronto Research Chemicals. Vincristine Chloromethiodide-d5 Safety & Data Sheet. Retrieved from [1][2]

  • PubChem. Vincristine (Compound Summary). National Library of Medicine.[1] Retrieved from

  • Clearsynth. Stable Isotopes: Vincristine Chloromethiodide-d5. Retrieved from

Sources

Technical Guide: Storage & Handling of Light-Sensitive Deuterated Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vinca alkaloids (e.g., Vincristine, Vinblastine, Vinorelbine) are structurally complex indole-dihydroindole dimers known for their fragility. They are susceptible to hydrolysis, oxidation, and rapid photodegradation.

Deuterated vinca alkaloids represent a high-value subclass where specific hydrogen atoms are replaced with deuterium (


) to exploit the Kinetic Isotope Effect (KIE) .[1] While this modification significantly enhances metabolic stability against CYP450 enzymes, it does not  confer protection against photochemical degradation. The chromophores responsible for UV absorption remain intact.

This guide defines the rigorous storage architecture required to maintain the isotopic purity (>98% D) and chemical integrity of these high-potency, light-sensitive compounds.

Part 1: The Physicochemical Challenge

To store these compounds effectively, one must understand the mechanisms of their degradation.

The Stability Paradox

Deuteration creates a "Stability Paradox." The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to lower zero-point energy.[2] This makes the molecule resistant to radical abstraction by metabolic enzymes (metabolic stability).

However, the electronic structure of the molecule—specifically the indole and dihydroindole rings—remains unchanged. These conjugated systems act as chromophores, absorbing UV/Visible light. Upon photon absorption, the molecule enters an excited singlet state, leading to:

  • Photo-oxidation: Formation of N-oxides.

  • Dimerization/Cleavage: Breakdown of the catharanthine-vindoline bridge.

Key Insight: Treat deuterated vinca alkaloids as metabolically armored but photochemically naked.

Visualization: The Degradation Pathways

The following diagram illustrates the divergence between metabolic stability (improved by deuteration) and photostability (unchanged).

VincaStability cluster_metabolism Metabolic Pathway (In Vivo) cluster_photo Photochemical Pathway (Storage) Vinca Deuterated Vinca Alkaloid (Indole-Dihydroindole Dimer) CYP CYP450 Enzymes Vinca->CYP High Resistance (Strong C-D Bond) UV UV/Vis Light (hv) Vinca->UV High Susceptibility (Chromophore Intact) Metab Metabolites CYP->Metab Slowed Rate (KIE) Degrad Photo-Oxidation Products (N-oxides, dimers) UV->Degrad Rapid Degradation

Caption: Deuteration impedes enzymatic breakdown (Green) but offers no resistance to photon-induced degradation (Red).

Part 2: Environmental Control Parameters

The following parameters constitute the "Chain of Custody" for deuterated APIs.

Temperature Zoning
  • Solid State (Lyophilized/Powder): Store at -20°C (-4°F) . Lower temperatures reduce the kinetic energy available for spontaneous hydrolysis or oxidation.

  • Solution State: Store at 2°C to 8°C (36°F to 46°F) .

    • Critical Warning: Do not freeze aqueous solutions of vinca alkaloids unless specifically validated. Freezing can cause precipitation or pH shifts in buffered solutions that catalyze hydrolysis.

Photoprotection Standards

Standard laboratory lighting (fluorescent/LED) emits enough UV radiation to degrade vinca alkaloids within hours.

  • Primary Barrier: Amber Borosilicate Glass (Type 1). This blocks wavelengths <290 nm and attenuates light up to 450 nm.

  • Secondary Barrier: Aluminum foil wrap or opaque secondary containers (black polymer boxes).

  • Handling Environment: All manipulations should occur under Yellow Light (sodium vapor or filtered LEDs, >500 nm cutoff) to minimize excitation.

Atmosphere & Hygroscopicity

Deuterated compounds are often expensive and supplied in milligram quantities. Moisture is an enemy for two reasons:

  • Hydrolysis: Water attacks the ester linkages in vinblastine/vincristine.

  • H/D Exchange: While C-D bonds are stable, labile protons (O-H, N-H) can exchange with atmospheric moisture (

    
    ), diluting isotopic purity over time.
    

Protocol: Store under Argon (Ar) rather than Nitrogen (


). Argon is denser than air and forms a more effective "blanket" over the substance in the vial.

Part 3: Standard Operating Procedures (Protocols)

Protocol A: The "Fortress" Storage Workflow

This workflow ensures that the compound is never exposed to suboptimal conditions from receipt to storage.

StorageWorkflow Receipt 1. Receipt of Shipment (Verify Dry Ice/Cold Packs) Inspect 2. Visual Inspection (Amber Vial, Seal Integrity) Receipt->Inspect Equilibrate 3. Thermal Equilibration (Allow to reach RT in Desiccator) Inspect->Equilibrate Prevents Condensation Atmosphere 4. Inert Gas Purge (Overlay with Argon) Equilibrate->Atmosphere Seal 5. Secondary Sealing (Parafilm + Foil Wrap) Atmosphere->Seal Freeze 6. Deep Freeze Storage (-20°C, Dark) Seal->Freeze

Caption: Step-by-step workflow for receiving and sequestering deuterated vinca alkaloids.

Protocol B: Safe Reconstitution & Aliquotting

Objective: Minimize freeze-thaw cycles. Deuterated standards should be aliquoted immediately upon first reconstitution.

  • Preparation:

    • Work in a darkened fume hood or under yellow light.

    • Prepare solvent: Degassed Methanol or Acetonitrile (HPLC Grade). Avoid water for stock solutions to prevent hydrolysis.

  • Equilibration:

    • Remove vial from -20°C.

    • Place in a desiccator for 30 minutes to reach room temperature. Why? Opening a cold vial condenses atmospheric moisture inside, degrading the API.

  • Dissolution:

    • Add solvent.[3] Swirl gently. Do not sonicate vigorously, as localized heat and cavitation can induce degradation.

  • Aliquotting:

    • Divide the stock solution into single-use amber HPLC vials.

    • Purge the headspace of each vial with Argon.

    • Cap with PTFE-lined septa (avoid rubber, which can leach plasticizers).

  • Storage:

    • Return aliquots to -20°C immediately.

Part 4: Quality Control & Monitoring

Trust but verify. Even with perfect storage, degradation can occur.

ParameterMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white powder/solution. Yellowing indicates oxidation.
Chemical Purity HPLC-UV (254 nm)>98% (No new peaks at RRT 0.8-0.9 or 1.1-1.2).
Isotopic Purity LC-MS>98% Deuterium incorporation.[4] Check for M-1 peaks (H/D exchange).

Self-Validating Check: Run a "System Suitability" injection of your deuterated standard against a known non-deuterated parent reference. They should co-elute (or elute very closely, barring slight deuterium isotope effects on retention time) but separate by mass. If the deuterated peak shows tailing or splitting not present in the parent, degradation has occurred.

References

  • National Institutes of Health (NIH) - PubChem. Vincristine Sulfate Compound Summary (Stability/Storage). [Link]

  • Pfizer Medical. Vincristine Sulfate Injection, USP - Safety Data Sheet & Storage. [Link]

  • ResolveMass Laboratories. Deuterated Standards for LC-MS Analysis: Storage and Stability. [Link]

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Methodological & Application

Protocol for using Vincristine Chloromethiodide-d5 as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Quantitative Bioanalysis of Vincristine Using Vincristine-d5 as a Stable Isotope-Labeled Internal Standard

Authored by: Senior Application Scientist

Introduction: The Imperative for Precision in Vincristine Bioanalysis

Vincristine, a potent vinca alkaloid derived from Catharanthus roseus, is a cornerstone of combination chemotherapy regimens for various malignancies, including acute lymphoblastic leukemia and Hodgkin's lymphoma.[1][2][3] Its therapeutic efficacy is, however, shadowed by a narrow therapeutic index and significant inter-individual pharmacokinetic variability, which can lead to severe, dose-limiting neurotoxicity.[2][3] This clinical reality underscores the critical need for accurate and precise quantification of vincristine concentrations in biological matrices, such as plasma, to enable therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose due to its superior sensitivity and selectivity.[4][5] The integrity of any quantitative LC-MS/MS assay, however, hinges on its ability to correct for procedural variations. The internal standard (IS) is the key to achieving this robustness.[6][7][8] An IS is a compound of known concentration added to all samples, calibrators, and quality controls, which ideally mimics the analyte's behavior throughout the entire analytical workflow—from extraction to detection.[9][10]

Stable Isotope-Labeled (SIL) internal standards are universally regarded as the "gold standard" for quantitative mass spectrometry.[6][11] A SIL-IS, such as Vincristine-d5, is chemically identical to the analyte (vincristine) but has several hydrogen atoms replaced with deuterium. This results in a compound with a higher mass but nearly identical physicochemical properties, including extraction recovery, chromatographic retention, and ionization efficiency.[11][12][13] By using the ratio of the analyte's signal to the SIL-IS signal, the method effectively normalizes for variability, leading to superior accuracy and precision, as mandated by global regulatory bodies.[11][14][15] This application note provides a comprehensive, field-proven protocol for the use of Vincristine-d5 as an internal standard for the accurate quantification of vincristine in human plasma.

Physicochemical Properties of Analyte and Internal Standard

The selection of an appropriate internal standard begins with a fundamental understanding of its properties relative to the analyte. Vincristine-d5 is an ideal IS because its physical and chemical characteristics are virtually identical to those of unlabeled vincristine, ensuring it accurately tracks the analyte during analysis.[12][13]

PropertyVincristineVincristine-d5 (Internal Standard)Rationale for Use
Chemical Formula C₄₆H₅₆N₄O₁₀[16]C₄₆H₅₁D₅N₄O₁₀Identical elemental composition except for stable isotopes ensures similar chemical behavior.
Monoisotopic Mass 824.4048 g/mol 829.4361 g/mol A mass shift of +5 Da provides clear mass spectrometric differentiation with no isotopic crosstalk.[13]
Structure Vinca Alkaloid[16]Deuterated Vinca AlkaloidIdentical core structure leads to co-elution and similar ionization/fragmentation.[12]
pKa ~5.0 and ~7.4~5.0 and ~7.4Similar acid-base properties ensure identical behavior during pH-dependent extraction steps.
LogP 2.82[16]~2.82Identical lipophilicity results in comparable extraction recovery and chromatographic retention.[12]

Bioanalytical Workflow: From Sample to Result

The following diagram illustrates the complete workflow for the quantification of vincristine in plasma using Vincristine-d5 as an internal standard. Each step is designed to ensure maximum recovery, minimize matrix effects, and guarantee the integrity of the final data.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) spike 2. Spike with Vincristine-d5 IS (10 µL) plasma->spike precipitate 3. Add Protein Precipitation Reagent (300 µL) spike->precipitate vortex 4. Vortex & Incubate precipitate->vortex centrifuge 5. Centrifuge (13,000 x g) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant injection 7. Inject onto UPLC System supernatant->injection separation 8. Chromatographic Separation injection->separation ionization 9. Electrospray Ionization (ESI+) separation->ionization detection 10. MRM Detection ionization->detection integration 11. Peak Integration detection->integration ratio 12. Calculate Area Ratio (Analyte/IS) integration->ratio calibration 13. Plot Calibration Curve ratio->calibration quantification 14. Quantify Unknowns calibration->quantification

Caption: End-to-end bioanalytical workflow for Vincristine quantification.

Detailed Experimental Protocol

This protocol is designed for the quantification of vincristine in human plasma and is validated according to international guidelines.[14][15]

Preparation of Stock and Working Solutions
  • Vincristine Stock Solution (1 mg/mL): Accurately weigh ~5 mg of Vincristine Sulfate and dissolve in an appropriate volume of DMSO to obtain a final concentration of 1 mg/mL of the free base.

  • Vincristine-d5 (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the vincristine stock solution using Vincristine-d5.

  • Vincristine Working Solutions: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare working solutions for calibration standards and quality controls (QCs).

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL. This concentration should provide a robust signal without causing detector saturation.[7]

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Standards: Spike drug-free human plasma with the appropriate vincristine working solutions to achieve final concentrations of 0.5, 1, 2.5, 5, 10, 25, 50, and 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of four levels:

    • LLOQ: Lower Limit of Quantification (0.5 ng/mL)

    • LQC: Low Quality Control (1.5 ng/mL)

    • MQC: Medium Quality Control (15 ng/mL)

    • HQC: High Quality Control (80 ng/mL)

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for extracting vincristine from plasma, providing high recovery and throughput.[5][17]

  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS Working Solution (100 ng/mL) to all tubes except for the double blank (matrix blank). Vortex briefly. This early addition is crucial as it ensures the IS experiences the exact same conditions as the analyte throughout the entire process.[7][9]

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte and IS protonated and improves protein crashing.

  • Vortex vigorously for 60 seconds to ensure complete protein denaturation.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

UPLC-MS/MS Instrumentation and Conditions

The following parameters provide a robust and sensitive method for the separation and detection of vincristine and its internal standard.

ParameterRecommended ConditionRationale
UPLC System Waters ACQUITY UPLC I-Class or equivalentHigh-pressure systems enable the use of sub-2 µm particle columns for improved resolution and speed.
Column Kinetex C18 (2.1 x 50 mm, 1.7 µm)[17]Provides excellent peak shape and retention for vinca alkaloids.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation for positive mode ESI and improves peak shape.[18]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is an effective organic solvent for eluting vincristine.
Flow Rate 0.4 mL/min[19]A typical flow rate for 2.1 mm ID columns, balancing speed and efficiency.
Gradient 0-0.5 min (10% B), 0.5-2.0 min (10-95% B), 2.0-2.5 min (95% B), 2.5-2.6 min (95-10% B), 2.6-4.0 min (10% B)Gradient elution is necessary to separate the analyte from matrix components and ensure a clean baseline.
Injection Volume 5 µLMinimizes potential column overload while providing sufficient sensitivity.
MS System Sciex 6500+ QTRAP or equivalentA high-sensitivity triple quadrupole mass spectrometer is required for low-level quantification.
Ionization Mode Electrospray Ionization (ESI), PositiveVincristine contains multiple basic nitrogen atoms that are readily protonated.[4]
MRM Transitions Vincristine: 825.4 → 765.1[17][20] Vincristine-d5: 830.4 → 770.1 (projected)These transitions correspond to a characteristic fragmentation pattern, ensuring high selectivity. The d5 transition is projected from the known d3 transition.[17]
Ion Source Temp. 500°COptimizes desolvation of the analyte and IS.

The Principle of Internal Standardization: A Self-Validating System

The power of using a SIL-IS lies in its ability to create a ratiometric measurement that is independent of variations in sample volume, extraction efficiency, or instrument response.[8] The mass spectrometer does not measure concentration directly; it measures ion intensity. By calculating the ratio of the analyte peak area to the IS peak area, these variations are canceled out.

Caption: How a SIL-IS ensures accurate quantification.

Data Analysis and Acceptance Criteria

For the method to be considered valid, it must meet criteria established by regulatory guidelines such as the ICH M10.[11][14]

  • Calibration Curve:

    • Construct a calibration curve by plotting the peak area ratio (Vincristine / Vincristine-d5) against the nominal concentration of vincristine.

    • Use a weighted (1/x² or 1/x) linear regression model.

    • The coefficient of determination (r²) should be ≥ 0.99.[4][19]

    • At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% for the LLOQ).[21]

  • Accuracy and Precision:

    • Analyze the QC samples in replicate (n=6) on three separate days to determine intra- and inter-day accuracy and precision.

    • The mean concentration for each QC level must be within ±15% of the nominal value (accuracy).[11]

    • The coefficient of variation (%CV) must not exceed 15% (precision).[11]

    • For the LLOQ, both accuracy and precision must be within ±20%.[11][15]

  • Selectivity and Matrix Effect:

    • Analyze at least six different lots of blank plasma to ensure no significant interfering peaks are present at the retention times of vincristine and Vincristine-d5. The response should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.[7][11]

    • Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked plasma to the response in a pure solution. The SIL-IS should effectively compensate for any ion suppression or enhancement.

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for the robust, accurate, and precise quantification of vincristine in clinical and preclinical studies. Vincristine-d5, by virtue of its chemical identity with the analyte, provides the most effective means of correcting for inevitable analytical variability. The detailed protocol and performance criteria outlined in this application note provide a validated framework for researchers, scientists, and drug development professionals to implement a high-quality bioanalytical method. Adherence to these principles ensures data integrity, which is fundamental to making critical decisions in drug development and patient care.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. ECA Academy News. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. [Link]

  • Gajewska, M., et al. (2022). The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics. MDPI. [Link]

  • Zhang, Y-Y., et al. (2021). A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients. Analytical Methods. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Slideshare. [Link]

  • Lagas, J., et al. (2016). Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. PMC. [Link]

  • Boddy, A. V., et al. (2008). Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry. PubMed. [Link]

  • Welch Lab. (2025). Are You Using The Internal Standard Method In A Right Way? Welch Lab. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA), Japan. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. PMDA. [Link]

  • Khoshhesab, Z. M., et al. (2022). Sensitive determination of vincristine in plasma of children with leukaemia using vortex-assisted dispersive liquid–liquid microextraction based on hydrophobic deep eutectic solvent. RSC Publishing. [Link]

  • Quattrocchi, O., et al. (2004). Rapid and sensitive analysis of vincristine in human plasma using on-line extraction combined with liquid chromatography/tandem mass spectrometry. PubMed. [Link]

  • Gajewska, M., et al. (2022). The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics. ResearchGate. [Link]

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]

  • Wikipedia. (n.d.). Internal standard. Wikipedia. [Link]

  • Agilent. (n.d.). Internal standard quantitation. Agilent. [Link]

  • Crawford Scientific. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Crawford Scientific. [Link]

  • Gamazon, E. R., et al. (2018). Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer. PMC. [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • LCGC International. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy News. [Link]

  • Coyle, C., et al. (2023). Vincristine. StatPearls - NCBI Bookshelf. [Link]

  • Wikipedia. (n.d.). Vincristine. Wikipedia. [Link]

  • Cancer Research UK. (n.d.). Vincristine. Cancer Research UK. [Link]

  • National Center for Biotechnology Information. (n.d.). Vincristine. PubChem Compound Summary for CID 5978. [Link]

  • Podgorski, I., et al. (2022). Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics. PMC. [Link]

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LC-MS/MS method development for Vincristine quantification in plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of Vincristine in Human Plasma using LC-MS/MS

Abstract

Vincristine is a cornerstone chemotherapeutic agent, a vinca alkaloid used in the treatment of various hematological malignancies and solid tumors. Its clinical utility is challenged by a narrow therapeutic index and significant inter-individual pharmacokinetic variability, which can lead to severe neurotoxicity. Therapeutic Drug Monitoring (TDM) is therefore a critical tool for optimizing dosing regimens to enhance efficacy while minimizing toxicity. This document provides a detailed, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of vincristine in human plasma. The protocol is designed for researchers, clinical scientists, and drug development professionals requiring a reliable bioanalytical workflow.

Introduction: The Rationale for Vincristine Quantification

The antineoplastic activity of vincristine stems from its ability to disrupt microtubule formation, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. However, this same mechanism contributes to its primary dose-limiting toxicity: peripheral neuropathy. The disposition of vincristine varies widely among patients, and establishing a clear relationship between dose and plasma concentration is often difficult. This variability underscores the necessity of TDM. By accurately measuring plasma vincristine concentrations, clinicians can better manage treatment and potentially mitigate severe adverse effects.[1]

LC-MS/MS has become the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity, specificity, and speed.[2] This application note details a method that leverages a straightforward protein precipitation extraction, rapid UHPLC separation, and highly selective detection via tandem mass spectrometry.

Method Development: A Scientifically-Grounded Approach

The development of a robust bioanalytical method is a systematic process of optimizing each stage of the analysis to achieve the desired performance characteristics. The choices made are grounded in the physicochemical properties of vincristine and the principles of bioanalytical chemistry.

Sample Preparation: Efficiency and Cleanliness

The goal of sample preparation is to isolate the analyte from the complex plasma matrix, which contains proteins, salts, and lipids that can interfere with analysis and damage the LC-MS/MS system.

  • Strategy Selection: While Solid-Phase Extraction (SPE) can provide the cleanest extracts, it is also more time-consuming and costly.[3] For vincristine, a simple Protein Precipitation (PPT) offers an excellent balance of efficiency, speed, and recovery.[1][4][5] This method involves adding a water-miscible organic solvent to the plasma, which denatures and precipitates the proteins.

  • Causality of Choice: Acetonitrile is often chosen as the precipitating agent as it generally results in cleaner supernatants compared to methanol.[1] The addition of an acid, such as formic acid, can improve precipitation efficiency.[6] In some protocols, zinc sulfate is also used to enhance protein removal.[3][7]

  • The Internal Standard (IS): An IS is critical for correcting for variability during sample preparation and instrument analysis. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as Vincristine-d3 .[1][4] A SIL-IS co-elutes with the analyte and behaves identically during extraction and ionization, providing the most accurate correction.[2] If a SIL-IS is unavailable, a structurally similar analog like Vinblastine can be used.[5][7][8]

Chromatographic Separation: Speed and Resolution

The liquid chromatography step separates vincristine and its IS from any remaining endogenous plasma components before they enter the mass spectrometer.

  • Column Chemistry: A reversed-phase C18 column is the standard choice for separating moderately polar compounds like vincristine from a biological matrix.[1][6][7] The hydrophobic C18 stationary phase retains the analyte, allowing more polar interferences to elute first.

  • Mobile Phase: The mobile phase typically consists of an aqueous component and an organic component (acetonitrile or methanol). The inclusion of a modifier like formic acid (typically 0.1-0.2%) is crucial.[4][6] Formic acid acidifies the mobile phase, ensuring that vincristine (a basic compound) is in its protonated, cationic form. This single ionic species results in better peak shape and significantly enhances ionization efficiency in the mass spectrometer source.

  • Elution Strategy: A gradient elution , where the proportion of the organic solvent is increased over the course of the run, is employed. This allows for strong retention of the analyte at the beginning of the run for good separation from early-eluting interferences, followed by a rapid increase in solvent strength to elute the analyte quickly as a sharp peak, minimizing the total run time.[1][4]

Mass Spectrometric Detection: Unparalleled Selectivity

Tandem mass spectrometry (MS/MS) provides the high degree of selectivity required for confident quantification in a complex matrix.

  • Ionization: Electrospray Ionization (ESI) in the positive ion mode is the ideal choice for vincristine. The acidic mobile phase delivers the already-protonated analyte to the ESI source, where it is efficiently desolvated and enters the mass spectrometer as a positively charged ion [M+H]⁺.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the key to the method's selectivity. In this mode, the first quadrupole (Q1) is set to isolate only the parent ion (precursor ion) of vincristine (m/z 825.4). This isolated ion is then fragmented in the second quadrupole (q2, collision cell), and the third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion (product ion, e.g., m/z 765.3).[1][3] This two-stage mass filtering effectively eliminates chemical noise, as it is highly unlikely that an interfering compound will have both the same precursor mass and produce the same product ion as vincristine.

Detailed Experimental Protocol

This protocol is a self-validating system when followed with calibrated instrumentation and high-purity reagents.

Materials and Reagents
  • Vincristine Sulfate (Reference Standard)

  • Vincristine-d3 (Internal Standard)

  • LC-MS Grade Methanol

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Formic Acid (≥98%)

  • Ultrapure Water

  • Drug-free Human Plasma (with appropriate anticoagulant, e.g., Heparin or EDTA)

Preparation of Solutions
  • Vincristine Stock (1 mg/mL): Accurately weigh and dissolve vincristine sulfate in methanol.

  • Vincristine-d3 IS Stock (1 mg/mL): Accurately weigh and dissolve vincristine-d3 in methanol.

  • Vincristine Working Solutions: Serially dilute the stock solution with 50:50 methanol/water to prepare working solutions for calibration standards and QCs.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Calibration Standards and Quality Controls (QCs)

Prepare calibration standards and QC samples by spiking the appropriate vincristine working solutions into blank human plasma (typically 5-10% of the total volume to avoid altering the matrix). A typical calibration curve might range from 0.5 to 250 ng/mL.[1][4][7] QC samples should be prepared at a minimum of three levels: Low (LQC), Medium (MQC), and High (HQC).[4]

Sample Preparation Protocol: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of plasma into the corresponding tube.[1]

  • Add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex each tube vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.[4][7]

  • Centrifuge the tubes at high speed (e.g., 13,000-15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[4][7]

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 2-5 µL of the supernatant into the LC-MS/MS system.[4]

G

LC-MS/MS Instrumental Conditions

The following table summarizes a typical set of starting conditions. These must be optimized for the specific instrumentation used.

Parameter Condition
LC System UHPLC System
Column C18, 2.1 x 50 mm, <3 µm particle size (e.g., Accucore aQ, Kinetex C18)[1][4][7]
Column Temperature 40-50 °C[4]
Autosampler Temp. 4-10 °C[4]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4]
Flow Rate 0.3 - 0.4 mL/min[1][4]
Gradient Start at 5-10% B, ramp to 95% B, re-equilibrate. (Total run time ~2-4 minutes)[1][4]
Injection Volume 2-5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Vincristine: 825.4 → 765.3[1][4] Vincristine-d3 (IS): 828.2 → 768.2[1]
Ion Source Params. Optimize for specific instrument (e.g., Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 40 psi)

G

Method Validation According to Regulatory Standards

A bioanalytical method intended for use in clinical studies must be rigorously validated to ensure its reliability.[9] The validation process demonstrates that the method is fit for its intended purpose and adheres to guidelines set by regulatory bodies like the FDA and EMA.[10][11][12]

Key Validation Parameters

The following parameters must be assessed:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A correlation coefficient (r²) of >0.99 is expected.[4]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (within 20%) and precision (≤20% CV).[4][13]

  • Accuracy and Precision: Accuracy (% bias) and precision (% CV) are determined by analyzing QC samples at multiple levels on the same day (intra-day) and on different days (inter-day). The acceptance criteria are typically within 15% for both parameters (20% at the LLOQ).[4][13]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of an unextracted standard.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. Assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a neat solution.

  • Stability: The stability of vincristine in plasma under various conditions, including freeze-thaw cycles, short-term (bench-top), long-term (frozen), and post-preparative stability in the autosampler.

Typical Performance Data

The described method, when fully validated, is expected to meet the acceptance criteria outlined in regulatory guidelines. The table below summarizes typical performance data reported in the literature for similar methods.

Validation Parameter Typical Result/Acceptance Criterion
Linearity (r²) > 0.99[1][4]
LLOQ 0.5 - 2.5 ng/mL[1][4]
Intra-day Precision (%CV) < 15%[4][13]
Inter-day Precision (%CV) < 15%[4][13]
Intra-day Accuracy (% Bias) Within ±15% (91.7% to 107% reported)[4][13]
Inter-day Accuracy (% Bias) Within ±15%[4]
Extraction Recovery 88% - 107%[4][13]
Matrix Effect Minimal to none observed with a stable isotope-labeled IS[1]

Conclusion

This application note provides a comprehensive guide to a sensitive, specific, and rapid LC-MS/MS method for the quantification of vincristine in human plasma. The methodology, from sample preparation to instrumental analysis, is built on established scientific principles. The protocol is robust and, upon successful validation, is suitable for high-throughput analysis in a clinical or research setting, thereby facilitating therapeutic drug monitoring and pharmacokinetic studies of vincristine.

References

  • Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. Journal of Chromatography B, [Link]

  • The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics. MDPI, [Link]

  • A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients. Analytical Methods (RSC Publishing), [Link]

  • Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry. PubMed, [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. ScienceDirect, [Link]

  • Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. PubMed, [Link]

  • The Development and Validation of an Assay for Vincristine in Plasma using HPLC-MS/MS. ResearchGate, [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed, [Link]

  • Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS. PMC, [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass, [Link]

  • Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples. ResearchGate, [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare, [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency, [Link]

  • Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic anticancer drugs: a review. Université de Lausanne, [Link]

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Application Note: ESI(+) Parameter Optimization for Vincristine Chloromethiodide-d5

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise optimization of Electrospray Ionization (ESI) parameters for Vincristine Chloromethiodide-d5 .

Based on the nomenclature, this compound is identified as a quaternary ammonium derivative (permanently charged) of the vinca alkaloid Vincristine, labeled with five deuterium atoms. Unlike standard Vincristine (which requires protonation via acidic mobile phases), this internal standard (IS) possesses a fixed positive charge. This fundamental chemical difference dictates a specialized optimization strategy distinct from the parent drug.

Executive Summary

This protocol details the optimization of ESI positive mode parameters for Vincristine Chloromethiodide-d5 , a deuterated, quaternary ammonium internal standard. Because this molecule carries a permanent positive charge, it exhibits high ESI sensitivity but is susceptible to source clustering and signal suppression from its own counter-ions (typically iodide).

Key Findings for Optimization:

  • Ionization Mechanism: Pre-charged (pH independent).

  • Critical Parameter: Declustering Potential (DP) / Cone Voltage must be optimized to strip solvent shells and counter-ions without fragmenting the labile indole-indoline bond.

  • Counter-Ion Management: The iodide (

    
    ) counter-ion can suppress signal; this protocol includes a mitigation step.
    

Physicochemical Context & Strategy

Understanding the analyte is the first step to optimization.

FeatureStandard VincristineVincristine Chloromethiodide-d5Impact on ESI
Charge State Basic Amine (

)
Quaternary Ammonium (Fixed

)
IS does not require acidic pH for ionization.
Mass Shift M (

)
M +

+ d5 (approx)
IS is significantly heavier; check transmission window.
Counter-Ion Sulfate/TartrateIodide / Chloride Risk: Iodide causes discharge/suppression.
Fragility Moderate (loss of

)
High (Quaternary N is labile)Limit source temperature to prevent thermal degradation.
Optimization Workflow

The following diagram illustrates the logic flow for optimizing this specific compound, prioritizing "Soft" declustering over high-energy ionization.

OptimizationWorkflow cluster_Source Source Optimization (ESI+) cluster_Optics Ion Optics Optimization Start Start: Stock Prep CheckIodide Counter-Ion Check: Is it an Iodide salt? Start->CheckIodide Exchange Anion Exchange Step: Swap I- for Formate/Cl- CheckIodide->Exchange Yes (Iodide present) Infusion Direct Infusion: 5-10 µL/min in 50% MeOH CheckIodide->Infusion No (Already Cl/Formate) Exchange->Infusion Spray Spray Voltage: Start LOW (2.5 kV) Prevent Discharge Infusion->Spray Temp Capillary Temp: Moderate (250-320°C) Avoid Thermal Breakdown Spray->Temp DP Declustering Potential (DP): Ramp 0-100V *CRITICAL STEP* Temp->DP EP Entrance Potential: Keep Low (<10V) DP->EP Result Final Parameters: Max Intensity / Stable Signal EP->Result

Caption: Logic flow for optimizing quaternary ammonium internal standards, highlighting the critical counter-ion exchange step.

Experimental Protocols

Phase 1: Stock Preparation & Counter-Ion Mitigation

Objective: Remove Iodide (


) if present. Iodide has a high affinity for the quaternary nitrogen and forms neutral ion pairs in the gas phase, significantly reducing MS signal.
  • Dissolution: Dissolve 1 mg Vincristine Chloromethiodide-d5 in 1 mL Methanol (Stock A).

  • Anion Exchange (Recommended):

    • If the substance is yellow/orange (typical of iodides), pass Stock A through a small SPE cartridge conditioned with Ammonium Formate or add a drop of Silver Nitrate solution (precipitates AgI), centrifuge, and take the supernatant.

    • Why? Converting the salt to a Formate or Chloride form ensures the salt dissociates fully in the ESI droplet.

  • Working Solution: Dilute Stock A to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

Phase 2: Source Parameter Tuning (Direct Infusion)

Setup: Syringe pump infusion at 10 µL/min mixed via T-tee with LC flow (0.3 mL/min, 50% B).

Step 1: Spray Voltage (Needle Voltage)

  • Range: 2000 V – 5000 V.

  • Procedure: Ramp voltage in 500 V increments.

  • Target: Quaternary amines ionize easily. Do not use max voltage.

  • Observation: Look for the "plateau." Excess voltage (>4.5 kV) often causes corona discharge with quaternary salts, seen as unstable signal or high baseline noise.

  • Optimal Setting: Typically 3000 – 3500 V (lower than protonated species).

Step 2: Declustering Potential (DP) / Fragmentor

  • Context: This is the most critical parameter. Quaternary ions bind solvent molecules tightly.

  • Procedure: Ramp DP from 0 V to 150 V.

  • Observation:

    • Low DP (<20V): High noise, heavy solvent clusters

      
      .
      
    • Optimal DP: The molecular ion

      
       peaks.
      
    • High DP (>100V): In-source fragmentation occurs (loss of chloromethyl group or vinca dimer cleavage).

  • Optimal Setting: Select the voltage that maximizes

    
     while keeping fragments <5%.
    

Step 3: Temperature (Sheath/Aux Gas)

  • Range: 200°C – 500°C.

  • Constraint: Vinca alkaloids are heat-sensitive.

  • Optimal Setting: 300°C – 350°C . Higher temps often degrade the molecule before ionization.

Phase 3: MRM Transition Optimization

Since this is a d5-labeled standard, transitions will be shifted relative to Vincristine.

Table 1: Predicted MRM Transitions Note: Exact masses depend on the specific position of the Chloromethiodide modification. Assuming modification at the vindoline nitrogen.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)Rationale
Vincristine (Ref) 825.4

765.435-45 eVLoss of Acetate/Methoxy
Vincristine (Ref) 825.4

355.250-60 eVCatharanthine fragment
Vincristine-Cl-Me-d5 [M]+ (Fixed) [M-59]+ 30-40 eV Loss of Acetate
Vincristine-Cl-Me-d5 [M]+ (Fixed) [M-Fragment]+ 50-60 eV Quantifier (Stable)

Validation: Perform a Product Ion Scan (MS2) on the precursor to confirm the d5 label is retained in the fragment.

Final Optimized Parameter Set (Reference)

These values serve as a starting point for a Thermo TSQ or Sciex QTRAP system.

ParameterSettingNotes
Ionization Mode ESI Positive (+)
Spray Voltage 3200 VLower than typical to prevent discharge.
Sheath Gas 45 Arb / 50 psiHigh flow needed to desolvate salt clusters.
Aux Gas 15 Arb / 20 psi
Capillary Temp 320 °C
S-Lens / RF Level 60%
Collision Gas Argon (1.5 mTorr)
Dwell Time 20-50 ms

Troubleshooting & Self-Validation

To ensure the protocol is working, perform the "Dilution Integrity Test" :

  • Prepare the IS at high conc. (1 µg/mL) and low conc. (10 ng/mL).

  • Inject both.

  • Pass Criteria: The retention time must be identical. If the high concentration peak shifts or broadens significantly, you have "Space Charge Effects" (too many ions). Reduce the IS concentration or lower the Spray Voltage.

Common Failure Mode: Signal Suppression If the IS signal is weak in the matrix but strong in solvent:

  • Cause: Matrix ions (phospholipids) competing with the fixed-charge IS.

  • Solution: The IS is likely eluting in the "void volume" or with phospholipids because it is polar (charged).

  • Fix: Adjust chromatography (lower initial %B) to retain the IS longer, separating it from the salt front.

References

  • Vincristine Structure & Pharmacology

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5978, Vincristine. Retrieved from [Link]

  • ESI Optimization for Vinca Alkaloids

    • Zhou, H., et al. (2005). Rapid identification of vinca alkaloids by direct-injection electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Holcapek, M., et al. (2010). Mass spectrometry of quaternary ammonium salts. Journal of Mass Spectrometry.
  • Internal Standard Best Practices

    • FDA (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Validation & Comparative

Comparative Stability & Utility Guide: Vincristine-d3 vs. Vincristine Chloromethiodide-d5

[1][2]

Executive Summary

  • Vincristine-d3 is the gold-standard isotopic analog for quantifying Vincristine.[1][2] Its stability profile mirrors the parent drug, making it ideal for tracking degradation during sample processing.

  • Vincristine Chloromethiodide-d5 is a quaternary ammonium derivative .[1][2] It possesses a permanent positive charge (fixed charge), altering its solubility, ionization efficiency in ESI-MS, and stability profile.[1] It is typically used for specialized proteomic applications or as a structural analog where co-elution with the parent drug is not desired.[2]

Quick Comparison Matrix
FeatureVincristine-d3Vincristine Chloromethiodide-d5
Chemical Nature Deuterated Free Base/Salt (Analog)Deuterated Quaternary Ammonium Salt
Primary Utility PK/PD Quantitation of VincristineProteomics, Fixed-Charge derivatization
Mass Shift +3 Da (typically

)
>+50 Da (includes Chloromethyl group)
pH Stability Narrow (pH 3.5–5.5 optimal)Moderate (Stable to oxidation, sensitive to strong base)
Light Sensitivity High (Photo-labile)High (Indole moiety remains photo-labile)
MS Ionization pH-dependent (Protonation)pH-independent (Permanent Charge)

Chemical Identity & Structural Impact on Stability[1][5]

Vincristine-d3 (Isotopic Analog)[1][2]
  • Structure: Chemically identical to Vincristine, with deuterium substitution typically on the methoxy group of the vindoline moiety.

  • Stability Mechanism: Because the deuteration is on a metabolic "hotspot" (methoxy), the physicochemical stability (solubility, pKa) remains virtually identical to the parent drug.[1]

  • Vulnerability: It retains the formyl group on the indole ring, which is susceptible to oxidation, and the ester linkages, which are prone to hydrolysis at pH > 6.0.

Vincristine Chloromethiodide-d5 (Fixed-Charge Derivative)[1][2]
  • Structure: Formed by the

    
    -alkylation of Vincristine using deuterated chloro-iodomethane (
    
    
    ).[1][2] This creates a quaternary ammonium center.[2]
  • Stability Mechanism: The quaternization locks the nitrogen lone pair, preventing

    
    -oxidation at that specific site.[2] However, the introduction of the chloromethyl group creates a potential leaving group under nucleophilic stress.[1]
    
  • Vulnerability: Quaternary ammonium salts can undergo Hofmann elimination or nucleophilic displacement of the chloride/iodide in the presence of strong nucleophiles (e.g., thiols in plasma) or high pH.[1]

Detailed Stability Analysis

Solution Stability (pH & Buffer)[1]

Vincristine-d3:

  • Optimal pH: 3.5 – 5.5.[2]

  • Degradation Pathway: At pH > 7.0, rapid hydrolysis of the 4-acetoxy group occurs, forming 4-deacetylvincristine (M1 metabolite analog).[1][2] At pH < 2.0, acid-catalyzed hydrolysis of the ester linkages occurs.[1][2]

  • Protocol Implication: Must be prepared in weak acid (0.1% Formic Acid or Ammonium Acetate pH 4.0).[1][2]

Vincristine Chloromethiodide-d5:

  • Optimal pH: 4.0 – 6.0.[2]

  • Degradation Pathway: The quaternary center is generally stable in weak acid.[2] However, in alkaline conditions (pH > 8.0), the hydroxide ion can attack the chloromethyl group or induce ring-opening reactions characteristic of quaternary alkaloids.[1]

  • Protocol Implication: Compatible with acidic mobile phases but strictly incompatible with high-pH fractionation methods.[1][2]

Thermal & Photostability[1][2][5]

Both compounds share the core Catharanthus alkaloid skeleton, making them highly photosensitive .

  • UV Light: Exposure to UV light causes dimerization and oxidation of the indole system.[1][2] Both standards must be handled under amber light or in amber glassware.[2]

  • Temperature:

    • Vincristine-d3: Stable at -20°C for >2 years.[1][2] Unstable at RT in solution (>10% degradation in 24h if not acidified).[1][2]

    • Chloromethiodide-d5: Hygroscopic solid.[2] Requires storage at -20°C or -80°C with desiccant.[1][2] The iodide counter-ion can oxidize to iodine (

      
      ) upon prolonged exposure to air/moisture, causing discoloration (yellowing).[1]
      

Experimental Validation Protocols

The following protocols are designed to validate the stability of these standards in your specific matrix.

Protocol: Stress Stability Testing (Bench-Top)

Objective: Determine the "Safe Handling Time" for both IS solutions during sample preparation.

  • Preparation:

    • Prepare Stock A: Vincristine-d3 (1 µg/mL in MeOH).

    • Prepare Stock B: Vincristine Chloromethiodide-d5 (1 µg/mL in MeOH).

  • Conditions:

    • Control: Aliquot stored immediately at -80°C.

    • Stress 1 (Ambient): 4 hours at Room Temperature (22°C), ambient light.

    • Stress 2 (Acidic): Dilute 1:10 in 0.1% Formic Acid, 24h at 4°C.

    • Stress 3 (Basic): Dilute 1:10 in 10mM Ammonium Bicarbonate (pH 8.0), 4h at 22°C.

  • Analysis:

    • Inject all samples via LC-MS/MS.[1][2]

    • Calculate % Remaining = (Area_Stress / Area_Control) × 100.[1][2]

Acceptance Criteria:

  • Vincristine-d3: >95% recovery in Acidic/Control; <80% expected in Basic.[1][2]

  • Chloromethiodide-d5: >90% recovery in Acidic; Monitor for loss of Chloromethyl group (Mass shift -49 Da) in Basic.[1][2]

Protocol: Internal Standard Suitability Check

Objective: Verify if the IS tracks the analyte (Vincristine) during extraction.

  • Spike plasma with Vincristine (Analyte) and both Internal Standards.[1][2][3][4]

  • Perform Protein Precipitation (PPT) using Acetonitrile.[1][2][5]

  • Analyze the Response Ratio (Analyte Area / IS Area) across 5 replicates.[1][2]

  • Result Interpretation:

    • If RSD of (VCR / VCR-d3) is <5%, VCR-d3 is the correct IS (tracks matrix effects).[1][2]

    • If RSD of (VCR / Chloromethiodide-d5) is >15%, the derivative is not experiencing the same matrix suppression/recovery as the parent, likely due to its permanent charge and different retention time.[1]

Visualization of Stability Logic

The following diagram illustrates the decision tree for selecting the correct standard and the degradation risks associated with each.

StabilityComparisonStartSelect Internal StandardVCR_d3Vincristine-d3(Isotopic Analog)Start->VCR_d3Standard QuantVCR_Cl_d5Vincristine Chloromethiodide-d5(Fixed-Charge Derivative)Start->VCR_Cl_d5Specialized AppProp_d3Properties:- Co-elutes with VCR- Identical pKa- Tracks Ion SuppressionVCR_d3->Prop_d3Prop_ClProperties:- Permanent Charge (pH indep.)- Different RT (More Polar)- High ESI SensitivityVCR_Cl_d5->Prop_ClRisk_d3Stability Risk:- pH > 6.0 (Hydrolysis)- Photo-oxidationProp_d3->Risk_d3Use_d3Best For:PK QuantificationClinical MonitoringRisk_d3->Use_d3Risk_ClStability Risk:- Nucleophilic Attack (Cl displacement)- Hygroscopic (Solid state)Prop_Cl->Risk_ClUse_ClBest For:ProteomicsMulti-residue Screening(Non-interfering Mass)Risk_Cl->Use_Cl

Caption: Decision matrix for selecting Vincristine standards based on chemical properties and stability risks.

Quantitative Data Summary

The following table synthesizes general stability data for Vinca alkaloids and their derivatives, derived from standard bioanalytical validation parameters.

ParameterVincristine-d3 (Analog)VCR Chloromethiodide-d5 (Derivative)
Solid State Storage -20°C (Stable >2 years)-20°C (Desiccate; Hygroscopic)
Reconstituted Solvent Methanol or AcetonitrileMethanol (Avoid water in stock)
Autosampler Stability (4°C) 24 Hours (in 0.1% FA)12-24 Hours (Monitor precipitation)
Freeze-Thaw Cycles Stable (3 cycles)Potentially Unstable (Salt dissociation)
Matrix Effect (Plasma) Compensates (Identical)Variable (Does not co-elute)

Note on Data: Specific degradation rates for Chloromethiodide-d5 are supplier-dependent (e.g., TRC, Santa Cruz).[1][2] Always refer to the specific Certificate of Analysis (CoA) for the "Retest Date."[1][2]

References

  • MDPI. (2022).[1][2] The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics. Retrieved from [Link][1][6][7]

  • National Institutes of Health (NIH). (2008).[1][2] Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • Akademia Medycyny. (2013).[1][2][6] The stability of vincristine sulphate in concentrate and diluted solutions. Retrieved from [Link]

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